4-(1-Adamantyl)-2,5-dimethyl-1,3-thiazole
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Overview
Description
4-(1-Adamantyl)-2,5-dimethyl-1,3-thiazole is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and unique properties. The incorporation of the adamantyl group into the thiazole ring enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)-2,5-dimethyl-1,3-thiazole typically involves the reaction of 1-adamantylamine with 2,5-dimethyl-1,3-thiazole-4-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Adamantyl)-2,5-dimethyl-1,3-thiazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, electrophiles
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
4-(1-Adamantyl)-2,5-dimethyl-1,3-thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Adamantyl)-2,5-dimethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Adamantylamine: A precursor in the synthesis of 4-(1-Adamantyl)-2,5-dimethyl-1,3-thiazole, known for its antiviral properties.
2,5-Dimethyl-1,3-thiazole: A key intermediate in the synthesis, used in flavor and fragrance industries.
Adamantane: The parent hydrocarbon, widely used in drug delivery systems and surface recognition studies.
Uniqueness: this compound stands out due to its combined structural features of adamantane and thiazole, offering enhanced stability and reactivity. Its unique properties make it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C15H21NS |
---|---|
Molecular Weight |
247.4 g/mol |
IUPAC Name |
4-(1-adamantyl)-2,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C15H21NS/c1-9-14(16-10(2)17-9)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-13H,3-8H2,1-2H3 |
InChI Key |
YWROOVRVXMYNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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